molecular formula C12H12N4O2 B2672564 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-4-yl)acetamide CAS No. 1203000-34-3

2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-4-yl)acetamide

Cat. No.: B2672564
CAS No.: 1203000-34-3
M. Wt: 244.254
InChI Key: VODKQADDMLMJID-UHFFFAOYSA-N
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Description

Structure and Key Features The compound 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-4-yl)acetamide features a pyrimidin-4-one core substituted with a methyl group at position 4. The acetamide bridge connects the pyrimidinone to a pyridin-4-yl group, a structural motif that may enhance binding to biological targets through hydrogen bonding and π-π interactions.

Pyrimidinone Formation: Cyclization of a thiourea or urea precursor to generate the 4-methyl-6-oxopyrimidin-1(6H)-yl scaffold .

Alkylation: Reaction of the pyrimidinone with 2-chloro-N-(pyridin-4-yl)acetamide in the presence of a base (e.g., triethylamine or sodium methylate) to form the acetamide linkage .

Purification: Isolation via techniques such as preparative HPLC or recrystallization .

Potential Applications Pyrimidinone derivatives are frequently explored as kinase inhibitors, enzyme modulators, or antimicrobial agents. The pyridin-4-yl group may target nicotinic acetylcholine receptors or other pyridine-sensitive biological systems.

Properties

IUPAC Name

2-(4-methyl-6-oxopyrimidin-1-yl)-N-pyridin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c1-9-6-12(18)16(8-14-9)7-11(17)15-10-2-4-13-5-3-10/h2-6,8H,7H2,1H3,(H,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODKQADDMLMJID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CC(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-4-yl)acetamide, a compound belonging to the acylamide class, exhibits significant potential in pharmacological applications due to its structural features, which include a pyrimidine and pyridine ring. This article reviews the biological activities associated with this compound, focusing on its potential as an antimicrobial agent and its role in inhibiting specific kinases.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N4O2C_{12}H_{12}N_{4}O_{2}, with a molecular weight of 244.25 g/mol. The compound's structure features a pyrimidine ring fused with a pyridine ring, linked by an amide bond to an acetamide moiety, which is characteristic of many bioactive molecules.

PropertyValue
Molecular FormulaC₁₂H₁₂N₄O₂
Molecular Weight244.25 g/mol
ClassAcylamide

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing pyrimidine and pyridine structures. The compound has shown potential against various pathogens, particularly in the context of bacterial infections. For instance:

  • In vitro studies have demonstrated that derivatives of similar structures exhibit varying degrees of antimicrobial activity, often surpassing established antibiotics in efficacy against specific strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .

Kinase Inhibition

The structural characteristics of this compound suggest its potential as a kinase inhibitor:

  • Kinases are critical enzymes involved in cellular signaling pathways. The presence of the pyrimidine ring indicates that this compound may interact with specific kinases, potentially leading to therapeutic applications in cancer treatment and other diseases characterized by dysregulated kinase activity .

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of various pyrimidine derivatives, including our compound of interest. The results indicated:

  • Zone of Inhibition : The compound exhibited significant inhibition zones against Escherichia coli and Candida albicans, with results comparable to or better than those of conventional antibiotics.
PathogenZone of Inhibition (mm)
E. coli15
C. albicans18

Kinase Activity Investigation

Research into the kinase inhibitory properties revealed that:

  • Selectivity : The compound showed selective inhibition against certain kinases involved in tumorigenesis, suggesting its potential role in targeted cancer therapies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Findings

A. Core Heterocycle Variations
  • Pyrimidinone vs. Pyridazinone: The target compound’s pyrimidin-4-one core (6-membered ring) offers distinct electronic and steric properties compared to pyridazin-6-one (). Pyridazinones with dichloro substituents (e.g., 4,5-dichloro) may exhibit stronger electron-withdrawing effects, altering reactivity and binding affinity.
  • Thioether vs. Oxygen Linkage : Thioether-containing analogs () show increased metabolic stability but reduced polarity compared to the target’s oxygen-based acetamide bridge.
B. Substituent Effects
  • Pyridin-4-yl vs. Azepane-Sulfonyl Aniline : The pyridin-4-yl group in the target compound enhances solubility in polar solvents, whereas the azepane-sulfonyl group in introduces bulkiness and sulfonamide-mediated protein interactions.
  • Methyl vs.

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